molecular formula C20H21NO3 B279437 3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B279437
M. Wt: 323.4 g/mol
InChI Key: BEOASMXADXLRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one, also known as 4-IPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain receptors in the brain, leading to its neuroprotective effects. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity. It has been shown to exhibit strong activity at low concentrations, making it a useful tool for studying biological pathways. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Finally, further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves the condensation of 4-isopropylphenyl acetic acid with tryptamine. The resulting product is then subjected to a series of chemical reactions, including cyclization and oxidation, to yield 3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-12(2)14-5-7-15(8-6-14)18(22)11-20(24)16-10-13(3)4-9-17(16)21-19(20)23/h4-10,12,24H,11H2,1-3H3,(H,21,23)

InChI Key

BEOASMXADXLRGA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)C(C)C)O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)C(C)C)O

Origin of Product

United States

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